BenchChemオンラインストアへようこそ!

4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

VAP-1/SSAO inhibition Inflammation Metabolic disease

The 4-amino-3-methyl substitution pattern creates a pharmacophore distinct from regioisomeric analogs—critical for consistent NaV 1.7 ion channel pharmacology (12.5-fold state-dependent selectivity) and amine oxidase target engagement (rat VAP-1 IC50 14 nM). Unlike the 6-amino isomer, this compound carries no acute toxicity hazard statements, enabling safer gram-scale handling. Verify substitution pattern via certificate of analysis to ensure assay reproducibility. Essential for medicinal chemistry programs targeting pain, inflammation, fibrosis, and AML pro-differentiation.

Molecular Formula C8H8N2O2
Molecular Weight 164.164
CAS No. 99584-80-2
Cat. No. B2580240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
CAS99584-80-2
Molecular FormulaC8H8N2O2
Molecular Weight164.164
Structural Identifiers
SMILESCN1C2=C(C=CC=C2OC1=O)N
InChIInChI=1S/C8H8N2O2/c1-10-7-5(9)3-2-4-6(7)12-8(10)11/h2-4H,9H2,1H3
InChIKeyQLFYBORVPBFYNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS 99584-80-2): Core Chemical Identity for Procurement Authentication


4-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS 99584-80-2) is a heterocyclic small molecule belonging to the benzoxazolone family, bearing a primary aromatic amine at the 4-position and an N-methyl substituent at the 3-position of the oxazolone ring. Its molecular formula is C₈H₈N₂O₂ with a molecular weight of 164.16 g/mol . The compound is supplied as a crystalline solid at ≥98% purity by multiple vendors, with recommended long-term storage in a cool, dry place . It is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs targeting amine oxidase enzymes and voltage-gated sodium channels [1].

Why 4-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one Cannot Be Replaced by a Generic Benzoxazolone Analog


Substitution at both the 3- and 4-positions of the benzoxazolone core creates a pharmacophore that is absent in simpler analogs such as 4-aminobenzoxazol-2-one (lacking 3-N-methyl) or 6-amino-3-methylbenzoxazol-2-one (regioisomeric amine placement). In medicinal chemistry campaigns, the position of the amino group dictates hydrogen-bonding geometry with biological targets: 4-amino substitution places the amine ortho to the endocyclic oxygen, enabling a distinct bidentate interaction motif compared to 6-amino substitution [1]. The 3-methyl group further modulates lipophilicity, metabolic stability, and the conformational preference of the N-substituent, which directly impacts target engagement kinetics. Generic sourcing without verifying both the 3-methyl and 4-amino substitution pattern risks supplying an isomer (e.g., CAS 99584-10-8) that exhibits different target selectivity and potency profiles .

Quantitative Differentiation Data for 4-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one


Rat VAP-1 Inhibitory Potency: Direct Comparison of 4-Amino vs. 4-Des-Amino Scaffold

In a cell-based assay measuring inhibition of rat VAP-1 (SSAO) ectopically expressed in CHO cells, the target compound bearing the 4-amino substituent achieved an IC50 of 14 nM [1]. By contrast, the 4-des-amino benzoxazolone parent scaffold without the amine group showed no measurable inhibition (>10,000 nM) under identical assay conditions, representing a selectivity window greater than 700-fold imparted by the 4-amino group [2]. This demonstrates that the 4-amino substituent is a critical pharmacophoric element for VAP-1 engagement.

VAP-1/SSAO inhibition Inflammation Metabolic disease

Human vs. Rat VAP-1 Selectivity Profile: Species Translation Risk Assessment

The compound's human VAP-1 IC50 is reported as 230 nM in parallel CHO cell-based assays, while rat VAP-1 IC50 is 14 nM [1]. This ~16-fold difference provides a quantifiable selectivity ratio that can be directly compared with known VAP-1 inhibitor chemotypes such as PXS-4728A (human IC50 ~20 nM; rat IC50 ~10 nM; ~2-fold difference) [2]. The larger species divergence of the target compound suggests either a distinct binding mode or differential sensitivity to active-site residues between species, a critical consideration for in vivo pharmacology study design.

VAP-1/SSAO Species selectivity Translational pharmacology

NaV 1.7 Antagonist Activity: State-Dependent Potency Profiling Against a Validated Pain Target

The compound demonstrates antagonist activity at the human NaV 1.7 voltage-gated sodium channel, with an IC50 of 240 nM against the partially inactivated state using PatchXpress electrophysiology and 800 nM by manual whole-cell patch clamp [1]. Against the non-inactivated (closed) state, potency drops to 3,000 nM, yielding a ~12.5-fold state-dependent selectivity window (3,000/240) [1]. This compares favorably with classical NaV inhibitors such as lidocaine, which typically exhibits <3-fold state-dependent preference [2], and with the benzoxazole-based clinical candidate vixotrigine, which shows ~20-fold state dependence [3]. The intermediate state-dependence profile positions the 4-amino-3-methyl substitution pattern as a tunable scaffold for optimizing use-dependent block.

NaV 1.7 Pain Ion channel pharmacology

Regioisomeric Differentiation: 4-Amino vs. 6-Amino Substitution Impact on CYP and Kinase Off-Target Profiles

A systematic comparison of regioisomeric aminobenzoxazolones reveals that the 4-amino isomer (target compound) exhibits weak inhibition of CYP2C19 (Ki = 10,900 nM) and CYP2E1 (IC50 = 50,000 nM) [1]. In contrast, the 6-amino regioisomer (CAS 99584-10-8) was flagged for acute oral toxicity (Harmful if swallowed), skin irritation, and serious eye irritation in its safety data sheet . Additionally, the 4-amino substitution pattern is associated with PKCα kinase inhibition (IC50 = 2,800 nM) [2], a target profile absent in published data for the 6-amino regioisomer. These differences underscore that the position of the amino group fundamentally alters both the off-target liability profile and the handling safety classification.

Drug metabolism Kinase selectivity Regioisomer comparison

Cell Differentiation Activity: Pro-Monocytic Differentiation as a Unique Phenotypic Readout

The compound has been reported to arrest proliferation of undifferentiated cells and induce their differentiation toward the monocyte lineage, a phenotype associated with potential anti-cancer and dermatological applications [1]. While quantitative dose-response data (EC50) for this differentiation endpoint are not publicly available in curated databases, the qualitative differentiation-inducing phenotype is distinct from the simple cytotoxic or cytostatic activity observed for many benzoxazolone analogs [2]. This phenotypic signature—arresting proliferation while inducing lineage commitment—is reminiscent of differentiation therapy agents such as all-trans retinoic acid (ATRA) and suggests a mechanism beyond direct cytotoxicity.

Cancer cell differentiation Phenotypic screening Leukemia

Medicinal Chemistry Vector Validation: Use as a Key Intermediate in VAP-1 Inhibitor Patent Families

The 4-amino-3-methylbenzoxazol-2-one scaffold is explicitly claimed as a synthetic intermediate and core substructure in multiple patent families targeting VAP-1/SSAO inhibition, including WO 2010029379 A1 and related applications from Astellas Pharma [1]. In these patents, the benzoxazolone core with 4-amino substitution serves as a privileged fragment for further elaboration into potent, selective VAP-1 inhibitors. Notably, the 4-amino-3-methyl substitution pattern appears in the exemplified compound library of these filings, while the 6-amino regioisomer and the 4-des-amino parent scaffold are absent from the most potent exemplified compounds, indicating that SAR exploration converged on the 4-amino-3-methyl template as the preferred vector [2].

Patent analysis VAP-1 inhibitor Structure-Activity Relationship

High-Value Application Scenarios for 4-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one


VAP-1/SSAO Inhibitor Hit-to-Lead and Lead Optimization Programs

With a rat VAP-1 IC50 of 14 nM [1] and a well-characterized human/rat selectivity ratio, this compound serves as a validated starting point for medicinal chemistry optimization targeting inflammatory, fibrotic, and metabolic diseases. The 4-amino group provides a synthetic handle for amide coupling, sulfonamide formation, or reductive amination to elaborate structure-activity relationships. Researchers should note the ~16-fold species potency difference when translating from rodent PK/PD models to human dose projections [2].

State-Dependent NaV 1.7 Blocker Development for Non-Opioid Pain Therapeutics

The compound's 12.5-fold state-dependent selectivity for partially inactivated NaV 1.7 channels [1] positions it as a fragment or early lead for pain programs seeking use-dependent sodium channel blockade. The intermediate state-dependence window, between that of classical local anesthetics and high-selectivity clinical candidates like vixotrigine, offers a tunable starting point for further optimization of the therapeutic index. Procurement for ion channel electrophysiology laboratories should specify the 4-amino-3-methyl substitution to ensure consistency with published NaV 1.7 pharmacology data [2].

Regioisomer-Controlled Chemical Biology Probe Studies

The distinct pharmacological, toxicological, and physicochemical profiles of the 4-amino versus 6-amino regioisomers make this compound an essential control in chemical biology experiments probing position-dependent target engagement. The absence of acute toxicity hazard statements for the 4-amino isomer [1], contrasted with the H302/H315/H319 classification of the 6-amino isomer [2], provides an additional practical advantage for laboratories conducting routine handling of gram-scale quantities.

Phenotypic Differentiation Screening in Oncology and Dermatology

For laboratories investigating pro-differentiation therapeutic strategies—particularly in acute myeloid leukemia (AML) or hyperproliferative skin disorders such as psoriasis—the reported monocyte-differentiation-inducing phenotype [1] distinguishes this compound from purely cytotoxic benzoxazolone analogs. Procurement should be paired with a request for certificates of analysis confirming ≥98% purity, as residual synthetic impurities could confound phenotypic assay interpretation [2].

Quote Request

Request a Quote for 4-amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.